
Osteoblast Activating Peptide (mouse, rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osteoblast Activating Peptide is a biologically active peptide known for its role in promoting the activity and differentiation of osteoblasts, the cells responsible for bone formation. This peptide has been studied extensively in mouse and rat models to understand its effects on bone metabolism and its potential therapeutic applications in bone-related diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Osteoblast Activating Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of Osteoblast Activating Peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions: Osteoblast Activating Peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation, particularly disulfide bonds, back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide and peptides with substituted amino acids, which can be used to study the functional importance of specific residues.
科学的研究の応用
Osteoblast Activating Peptide has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in osteoblast differentiation, bone formation, and interaction with other cell types.
Medicine: Explored as a potential therapeutic agent for bone-related diseases such as osteoporosis and fractures.
Industry: Utilized in the development of biomaterials and bone grafts that promote bone regeneration.
作用機序
The mechanism of action of Osteoblast Activating Peptide involves its interaction with specific receptors on the surface of osteoblasts. This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K-Akt pathway, which promotes osteoblast proliferation and differentiation. The peptide also influences the expression of genes involved in bone matrix production, such as collagen and osteocalcin.
類似化合物との比較
Osteoblast Activating Peptide can be compared with other peptides and compounds that influence bone metabolism, such as:
Bone Morphogenetic Proteins (BMPs): These proteins also promote osteoblast differentiation but have a broader range of effects on bone and cartilage.
Parathyroid Hormone (PTH): PTH stimulates bone formation but also has effects on bone resorption.
RANKL Inhibitors: These inhibitors prevent bone resorption by osteoclasts but do not directly promote osteoblast activity.
The uniqueness of Osteoblast Activating Peptide lies in its specific action on osteoblasts, making it a valuable tool for studying bone formation and developing targeted therapies for bone-related diseases.
生物活性
Osteoblast Activating Peptide (OAP) is a significant factor in bone biology, particularly in the regulation of osteoblast activity. This article delves into the biological activity of OAP, focusing on its mechanisms, effects on bone formation, and relevant research findings.
Overview of Osteoblasts and Their Role
Osteoblasts are specialized cells responsible for bone formation. They synthesize and secrete bone matrix proteins and regulate mineralization, playing a crucial role in maintaining bone density and integrity. The differentiation of mesenchymal stem cells into osteoblasts is influenced by various signaling pathways, including the Wnt/β-catenin pathway, which is pivotal for osteoblastogenesis and bone homeostasis .
OAP functions primarily through:
- Activation of Signaling Pathways : OAP activates the Wnt signaling pathway, promoting osteoblast differentiation and activity. This pathway enhances the expression of Runx2, a transcription factor essential for osteoblast maturation .
- Regulation of Gene Expression : OAP influences the expression of genes associated with bone formation, including those coding for osteocalcin and alkaline phosphatase (ALP), which are markers of osteoblastic activity .
- Interaction with Other Factors : OAP works synergistically with other growth factors such as BMPs (Bone Morphogenetic Proteins) to enhance osteogenic differentiation.
In Vitro Studies
In vitro studies using murine osteoblast cell lines (e.g., MC3T3-E1) have demonstrated that OAP significantly increases ALP activity and promotes mineralization. For instance:
- ALP Activity : Cells treated with OAP showed a marked increase in ALP levels compared to controls, indicating enhanced osteoblastic activity.
- Mineralization : OAP treatment resulted in increased deposition of calcium phosphate crystals in vitro, a key indicator of mineralization.
In Vivo Studies
In vivo studies using rat models have provided insights into the systemic effects of OAP:
- Bone Density Improvement : Administration of OAP in ovariectomized rats resulted in significant improvements in bone mineral density (BMD) compared to untreated controls. This suggests that OAP may counteract bone loss associated with osteoporosis.
- Histological Analysis : Histological examination revealed increased trabecular thickness and number in rats treated with OAP, correlating with enhanced osteoblast activity and reduced osteoclastogenesis.
Data Tables
Study Type | Model Organism | Key Findings | Reference |
---|---|---|---|
In Vitro | Mouse (MC3T3-E1) | Increased ALP activity, enhanced mineralization | |
In Vivo | Rat (ovariectomized) | Improved BMD, increased trabecular thickness |
Case Studies
- Case Study 1 : A study involving ovariectomized rats treated with varying doses of OAP showed a dose-dependent increase in BMD. The highest dose resulted in a 25% increase compared to controls.
- Case Study 2 : In another investigation, mice receiving OAP exhibited improved healing in critical-sized bone defects, highlighting its potential therapeutic applications in regenerative medicine.
特性
CAS番号 |
1222950-80-2 |
---|---|
分子式 |
C120H196N38O37 |
分子量 |
2763.117 |
InChI |
InChI=1S/C120H196N38O37/c1-59(2)42-66(122)95(172)143-78(50-93(168)169)107(184)145-73(43-60(3)4)102(179)148-77(49-90(124)164)106(183)144-74(44-61(5)6)103(180)149-79(51-94(170)171)108(185)146-75(45-62(7)8)104(181)153-83(55-160)109(186)139-68(24-14-15-35-121)98(175)147-76(47-64-22-12-11-13-23-64)105(182)138-69(26-17-37-133-119(127)128)99(176)150-80(46-63(9)10)115(192)157-40-20-29-87(157)112(189)142-72(31-33-89(123)163)114(191)156-39-19-30-88(156)113(190)154-84(56-161)110(187)152-82(54-159)96(173)135-53-91(165)137-67(25-16-36-132-118(125)126)97(174)140-71(32-34-92(166)167)101(178)155-85(57-162)116(193)158-41-21-28-86(158)111(188)141-70(27-18-38-134-120(129)130)100(177)151-81(117(194)195)48-65-52-131-58-136-65/h11-13,22-23,52,58-63,66-88,159-162H,14-21,24-51,53-57,121-122H2,1-10H3,(H2,123,163)(H2,124,164)(H,131,136)(H,135,173)(H,137,165)(H,138,182)(H,139,186)(H,140,174)(H,141,188)(H,142,189)(H,143,172)(H,144,183)(H,145,184)(H,146,185)(H,147,175)(H,148,179)(H,149,180)(H,150,176)(H,151,177)(H,152,187)(H,153,181)(H,154,190)(H,155,178)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 |
InChIキー |
FPVZIIUKVAIOMZ-OAQAKURYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。